molecular formula C24H22N4O4 B2947150 (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 380566-83-6

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No.: B2947150
CAS No.: 380566-83-6
M. Wt: 430.464
InChI Key: ZVJSKGGYEQLMBW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a structurally complex enamide derivative featuring:

  • A central (E)-configured α,β-unsaturated cyanoacrylamide backbone.
  • A 1-(4-methoxyphenyl)-2,5-dimethylpyrrole substituent at the β-position, contributing steric bulk and electronic modulation via the methoxy group.

This compound’s design integrates pharmacophores common in medicinal chemistry, such as the pyrrole heterocycle (known for bioactivity in kinase inhibitors) and the nitro group (frequently used in antimicrobial agents) .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15-11-21(28(30)31)7-10-23(15)26-24(29)19(14-25)13-18-12-16(2)27(17(18)3)20-5-8-22(32-4)9-6-20/h5-13H,1-4H3,(H,26,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSKGGYEQLMBW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group, pyrrole moiety, and various aromatic substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O3C_{17}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 296.32 g/mol. The presence of functional groups such as cyano (CN-C\equiv N), methoxy (OCH3-OCH_3), and nitro (NO2-NO_2) enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide. For instance, derivatives containing similar pyrrole structures have shown promising results against various cancer cell lines.

Compound NameStructureIC50 (µM)Target
Pyrrole derivative AStructure A15Breast cancer
Pyrrole derivative BStructure B20Lung cancer
Pyrrole derivative CStructure C10Leukemia

These studies indicate that the incorporation of specific substituents can significantly enhance anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

The biological activity of (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects against tumor cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole-based compounds for anticancer activity. The study found that modifications at the phenyl ring significantly influenced the cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 10 µM against breast cancer cells, demonstrating a promising lead for further development.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : The methoxy-substituted compound 5b achieved a higher yield (90%) compared to its chloro analog 5c (63%), suggesting that electron-donating groups (e.g., -OMe) enhance reaction efficiency or stability.

Stereochemical Influence : The target compound’s E-configuration may favor planar conjugation of the α,β-unsaturated system, enhancing electronic delocalization compared to the Z-isomer .

Comparison of Electronic and Physical Properties

Electronic Effects:

  • Nitro vs. Sulfonamide : The 4-nitro group (target compound) is more electron-withdrawing than the 4-sulfamoyl group in 5b/5c, which may alter solubility (nitro groups reduce hydrophilicity) and reactivity in nucleophilic environments.
  • Methoxy vs.

Physical Properties:

  • Melting Points : While data for the target compound are unavailable, analogs like 5b (m.p. 292°C) and 5c (m.p. 286°C) suggest that bulky substituents (e.g., 4-SO₂NH₂Ph) increase melting points due to intermolecular hydrogen bonding .

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